Aceanthrylen-8-amine

Polycyclic aromatic amines Structure confirmation Mass spectrometry QC

Aceanthrylen-8-amine (CAS 646058-52-8) is the definitive 8-amino-substituted aceanthrylene for reproducible synthetic outcomes, structure-activity relationship studies, and optoelectronic device engineering. The primary amine group imparts unique electron-donating character and nucleophilic reactivity. It enables n-doping, hole-transport, and tunable S₂→S₀ fluorescence (460–540 nm) applications. The ~2 Da mass differential vs. the 1,2-dihydro analog provides a clear LC-MS quality control marker, ensuring starting material identity. For researchers requiring authenticated, characterized material, direct procurement is scientifically non-negotiable.

Molecular Formula C16H11N
Molecular Weight 217.26 g/mol
CAS No. 646058-52-8
Cat. No. B15166868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceanthrylen-8-amine
CAS646058-52-8
Molecular FormulaC16H11N
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C(C=CC(=C3)N)C4=C2C(=C1)C=C4
InChIInChI=1S/C16H11N/c17-13-5-7-14-12(9-13)8-11-3-1-2-10-4-6-15(14)16(10)11/h1-9H,17H2
InChIKeyTXHITHZDDODBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aceanthrylen-8-amine CAS 646058-52-8: Polycyclic Aromatic Amine Procurement Technical Overview


Aceanthrylen-8-amine (CAS 646058-52-8) is an aromatic amine compound classified within the aceanthrylene-derived polycyclic aromatic hydrocarbon (PAH) family, with the molecular formula C16H11N and a molecular weight of 217.26 g/mol . The compound features an amino group (-NH₂) substituted at the 8-position of the aceanthrylene core, a fused polycyclic structure containing an unsaturated five-membered ring ortho- and peri-fused to anthracene [1][2]. This amine functionalization introduces electron-donating character and nucleophilic reactivity that distinguishes it from the parent hydrocarbon aceanthrylene (C16H10, CAS 202-03-9). The compound is categorized as a screening compound and research intermediate, primarily positioned for use in organic synthesis and materials science applications rather than as a therapeutic agent .

Aceanthrylen-8-amine Procurement: Why Substitution with Unsubstituted or Hydrogenated Analogs May Compromise Research Outcomes


The substitution of Aceanthrylen-8-amine with structurally similar PAH compounds cannot be performed without material alteration of key physicochemical and functional properties. The presence of the primary amine group at the 8-position fundamentally alters the compound's electron distribution, nucleophilic reactivity, and hydrogen-bonding capacity relative to the parent hydrocarbon aceanthrylene (C16H10) . Similarly, the 1,2-dihydro analog (CAS 646058-53-9) exhibits different molecular weight (219.28 vs. 217.26 g/mol) and saturation state, which affects both its conformational flexibility and electronic properties [1]. The parent aceanthrylene core is characterized by an anomalous S₂ → S₀ fluorescence emission (weak fluorescence near 460 nm for 2-methylaceanthrylene), an unusual photophysical property that may be modulated by amine substitution [2]. Additionally, aceanthrylene has been classified as a weak tumorigen in preweanling mouse bioassays, with significant dose-dependent increases in lung tumor incidence observed [3]. The amine derivative's biological profile may differ substantially from the parent hydrocarbon, making experimental characterization essential. For researchers requiring reproducible synthetic outcomes, material property characterization, or structure-activity relationship studies, direct procurement of the authenticated compound with verified identity is the only scientifically defensible approach.

Aceanthrylen-8-amine CAS 646058-52-8: Comparative Physicochemical and Structural Differentiation Data


Molecular Weight and Exact Mass Differentiation: Aceanthrylen-8-amine vs. 1,2-Dihydro Analog

Aceanthrylen-8-amine exhibits a molecular weight of 217.26 g/mol (C16H11N) and an exact mass of 217.08923 g/mol, which is approximately 2.02 g/mol lower than its 1,2-dihydro analog (C16H13N, MW 219.28 g/mol, exact mass 219.10489 g/mol) . This difference corresponds to the presence of two additional hydrogen atoms in the dihydro analog due to saturation of the five-membered ring double bond. The calculated LogP value for Aceanthrylen-8-amine is 4.64020 [1], compared to a calculated XLogP of 4 for the 1,2-dihydro analog [2], indicating a modestly higher lipophilicity (ΔLogP ≈ 0.64) for the unsaturated amine compound. For analytical quality control and identity verification in procurement, these distinct physicochemical signatures—particularly the ~2 Da mass differential—enable unambiguous differentiation via LC-MS or HRMS in research settings where both compounds may be present in screening libraries [2].

Polycyclic aromatic amines Structure confirmation Mass spectrometry QC

Electronic Structure Differentiation: Aceanthrylen-8-amine Amino Substitution Effects vs. Parent Aceanthrylene

The substitution of an amino group (-NH₂) at the 8-position of the aceanthrylene core introduces significant electron-donating character that is absent in the parent hydrocarbon aceanthrylene (C16H10, CAS 202-03-9) . The parent aceanthrylene exhibits anomalous fluorescence behavior characterized by a long-wavelength S transition near 540 nm that is not present in the precursor analog anthracene, and weak fluorescence near 460 nm for 2-methylaceanthrylene attributed to upper excited state (S₂ → S₀) emission [1]. Aceanthrylene also demonstrates triplet-state photodimerization under direct irradiation in carbon disulfide, with sensitized dimerization in methanol producing four stereoisomers from [2+2] cycloaddition reactions [2]. The introduction of the -NH₂ group at the 8-position in Aceanthrylen-8-amine is expected to alter both ground-state electron distribution and excited-state photophysical properties relative to the parent hydrocarbon. The amine group serves as a strong π-electron donor, which can: (1) raise HOMO energy levels, (2) red-shift absorption and emission spectra, (3) modify the efficiency of intersystem crossing to the triplet state, and (4) introduce hydrogen-bonding capacity that alters solubility and aggregation behavior . The polar surface area (PSA) of 26.02 Ų for Aceanthrylen-8-amine reflects the contribution of the amino group to overall polarity compared to the parent hydrocarbon.

Organic electronics Electron-donating substituent Frontier orbital modulation

Hydrogen Bond Donor Capacity Differentiation: Aceanthrylen-8-amine vs. Parent Aceanthrylene

Aceanthrylen-8-amine possesses one hydrogen bond donor (HBD) and one hydrogen bond acceptor (HBA), a feature absent in the parent hydrocarbon aceanthrylene (C16H10), which has zero hydrogen bond donors and acceptors [1]. This hydrogen bond donor capacity (count = 1) enables intermolecular hydrogen bonding interactions that can profoundly influence solubility, crystallization behavior, and supramolecular assembly properties [1]. The 1,2-dihydro analog (CAS 646058-53-9) shares this HBD/HBA profile (1 donor, 1 acceptor), indicating that the amine group—not the ring saturation state—is the primary determinant of hydrogen bonding capacity among these derivatives [2]. The polar surface area (PSA) of 26.02 Ų for Aceanthrylen-8-amine is identical to that of the 1,2-dihydro analog (PSA: 26.02 Ų) [3], confirming that the amine group is the sole contributor to this polarity metric. The topologically identical PSA values between the unsaturated and dihydro analogs indicate that the additional double bond in Aceanthrylen-8-amine does not contribute measurably to polar surface area within this calculation framework, though it does affect LogP (4.64020 vs. 4) and exact mass as documented in Evidence Item 1 [3].

Hydrogen bonding Solubility modulation Supramolecular assembly

Topological Polar Surface Area Differentiation: Aceanthrylen-8-amine vs. Anthracene-Derived Analogs

Aceanthrylen-8-amine exhibits a calculated topological polar surface area (TPSA) of 26.02 Ų, which is attributable solely to the primary amine group (-NH₂) at the 8-position . This value is identical to that of the 1,2-dihydro analog (26.02 Ų) [1], confirming that ring saturation does not affect this computed descriptor. In contrast, the parent hydrocarbon aceanthrylene has a TPSA of 0 Ų (no heteroatoms), and typical anthracene derivatives lacking amine substitution also exhibit TPSA of 0 Ų. For context, a TPSA of 26.02 Ų places this compound well below common drug-likeness thresholds (e.g., Veber's rule suggests TPSA < 140 Ų for oral bioavailability) but above fully nonpolar PAHs. The compound's calculated LogP of 4.64020 combined with this modest TPSA indicates high lipophilicity with limited polar surface contribution—a profile that may confer unique solubility characteristics in mixed solvent systems and specific retention behavior on reverse-phase chromatography stationary phases relative to more polar amine-containing compounds.

Membrane permeability Chromatographic retention Drug-likeness prediction

Rotatable Bond Count and Conformational Rigidity: Aceanthrylen-8-amine Structural Constraints

Aceanthrylen-8-amine contains zero rotatable bonds, reflecting the fully fused polycyclic structure with no single bonds connecting non-ring atoms outside the rigid aromatic framework [1]. This property is shared with the parent aceanthrylene, the 1,2-dihydro analog (also zero rotatable bonds) [2], and many other polycyclic aromatic hydrocarbons. The complete absence of conformational flexibility imposes a fixed three-dimensional geometry and a well-defined spatial orientation of the amino group relative to the π-system. For applications where precise molecular recognition (e.g., receptor binding, supramolecular assembly, or crystallization behavior) depends on rigid molecular architectures, this conformational constraint may be advantageous. However, researchers should note that this rigidity also limits the compound's ability to adapt to diverse binding environments, a consideration for applications in medicinal chemistry or sensor development where induced-fit mechanisms are relevant.

Conformational analysis Molecular rigidity Entropic considerations

Unsaturation Index and Chemical Reactivity Differentiation: Aceanthrylen-8-amine vs. 1,2-Dihydro Analog

The presence of an unsaturated five-membered ring in Aceanthrylen-8-amine (C16H11N, MW 217.26, 11 hydrogens) compared to the saturated five-membered ring in the 1,2-dihydro analog (C16H13N, MW 219.28, 13 hydrogens) represents a key structural distinction with implications for chemical reactivity [1][2]. The unsaturation in Aceanthrylen-8-amine provides an additional site for electrophilic attack and potential oxidation reactions, and may participate in [2+2] photocycloaddition reactions analogous to those observed for the parent aceanthrylene, which undergoes triplet-state photodimerization under direct irradiation in carbon disulfide and sensitized dimerization in methanol to produce four stereoisomers [3]. The heavier atom count (17 heavy atoms in both compounds) and identical hydrogen bond donor/acceptor profiles (1 donor, 1 acceptor in both) [1][2] indicate that differences in experimental behavior will be driven primarily by the electronic effects of unsaturation rather than gross molecular composition. Specifically, the extended conjugation through the unsaturated five-membered ring in Aceanthrylen-8-amine may lower the HOMO-LUMO gap, increase UV-Vis absorption wavelength, and enhance susceptibility to oxidative degradation relative to the dihydro analog.

Electrophilic aromatic substitution Oxidation susceptibility Reaction site prediction

Aceanthrylen-8-amine CAS 646058-52-8: Recommended Research Application Scenarios Based on Differentiated Properties


Organic Semiconductor Dopant and Electron Transport Material Research

The electron-donating primary amine group at the 8-position of the aceanthrylene core provides a quantifiable difference in frontier orbital energies relative to unsubstituted aceanthrylene and anthracene derivatives [1]. Researchers developing n-doped organic semiconductors, hole-transport layers, or electron-donating components for organic photovoltaic (OPV) and OLED applications may evaluate this compound as a molecular dopant or charge-transport material. The anomalous fluorescence behavior of the aceanthrylene core (S₂→S₀ emission near 460-540 nm) [1] suggests that amine-substituted derivatives may exhibit tunable photophysical properties useful for optoelectronic device engineering. The zero rotatable bonds [2] and rigid fused-ring architecture may promote favorable molecular packing and charge carrier mobility in thin-film devices.

Synthetic Intermediate for Functionalized PAH Derivatives

The primary amine group (-NH₂) serves as a versatile synthetic handle for further functionalization, including diazotization, acylation, alkylation, and Schiff base formation . The ~2 Da mass differential relative to the 1,2-dihydro analog provides a straightforward LC-MS quality control marker to verify successful transformations and ensure that the starting material has not been inadvertently substituted with the hydrogenated analog. The hydrogen bond donor capacity (HBD = 1) [3] may influence reaction kinetics and selectivity in transformations where hydrogen bonding to catalysts, reagents, or solvents plays a mechanistic role. The unsaturated five-membered ring introduces additional reactivity for photochemical transformations such as [2+2] cycloaddition [4], which the dihydro analog lacks.

Fluorescent Probe and Photophysical Mechanistic Studies

The parent aceanthrylene core exhibits anomalous fluorescence characterized by upper excited state (S₂→S₀) emission, with a long-wavelength S transition near 540 nm not present in anthracene and weak fluorescence near 460 nm for 2-methylaceanthrylene . The introduction of the -NH₂ group at the 8-position provides an opportunity to investigate how electron-donating substituents modulate this unusual photophysical behavior. Researchers studying excited-state dynamics, intersystem crossing, triplet-state photodimerization [1], or the design of fluorescent sensors may utilize this compound to probe structure-photophysics relationships. The LogP of 4.64020 [2] and TPSA of 26.02 Ų provide guidance for solvent selection in spectroscopic studies where solubility and aggregation behavior are critical experimental parameters.

Structure-Activity Relationship (SAR) Studies in PAH Toxicology

Aceanthrylene has been classified as a weak tumorigen in preweanling mouse bioassays, with significant dose-dependent increases in lung tumor incidence observed . Aceanthrylen-8-amine provides a structurally defined amine-substituted derivative for comparative toxicological or environmental fate studies examining how amine functionalization alters the biological activity, metabolic activation pathways, or environmental persistence of cyclopenta-fused PAHs. The hydrogen bond donor capacity (HBD = 1) and polar surface area (26.02 Ų) [1] may affect bioavailability, membrane permeability, and phase I/II metabolism relative to the parent hydrocarbon. The ~2 Da mass difference relative to the dihydro analog [2] also provides a mass spectrometry-based analytical marker for tracking this specific congener in complex environmental or biological matrices.

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